

Onapristone: A Technical Guide to a Selective Progesterone Receptor Modulator (SPRM)

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Compound of Interest		
Compound Name:	PR antagonist 1	
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Abstract

Onapristone (formerly known to as ZK 98.299) is a synthetic steroidal derivative that functions as a pure, type I progesterone receptor (PR) antagonist.[1] Unlike mixed agonist-antagonist selective progesterone receptor modulators (SPRMs), Onapristone exhibits no partial agonist activity.[1] Its mechanism of action involves binding to the progesterone receptor, preventing the receptor from dimerizing and binding to DNA, thereby inhibiting progesterone-induced gene transcription.[2] This complete antagonistic activity has positioned Onapristone as a candidate for therapeutic intervention in progesterone-driven pathologies, including various cancers.[2] This technical guide provides a comprehensive overview of Onapristone, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols for its characterization, and visualizing associated biological pathways and workflows.

Mechanism of Action

Onapristone exerts its effects by acting as a competitive antagonist of the progesterone receptor. As a type I PR antagonist, its mechanism can be delineated as follows:

 Receptor Binding: Onapristone binds to the ligand-binding domain of both progesterone receptor isoforms, PR-A and PR-B.[2]



- Conformational Change: Upon binding, Onapristone induces a conformational change in the receptor that is distinct from the conformation induced by progesterone.
- Inhibition of Dimerization: This altered conformation prevents the PR monomers from dimerizing, a crucial step for DNA binding.[2]
- Prevention of DNA Binding: Consequently, the Onapristone-PR complex is unable to bind to progesterone response elements (PREs) on the DNA.[2]
- Inhibition of Transcription: By preventing DNA binding, Onapristone effectively blocks the recruitment of co-activators and the initiation of transcription of progesterone-responsive genes.[2]
- Inhibition of Phosphorylation: Onapristone also inhibits ligand-induced phosphorylation of the progesterone receptor.[2]

This complete blockade of PR-mediated signaling distinguishes Onapristone from other SPRMs that may exhibit tissue-specific agonist or partial agonist activities.

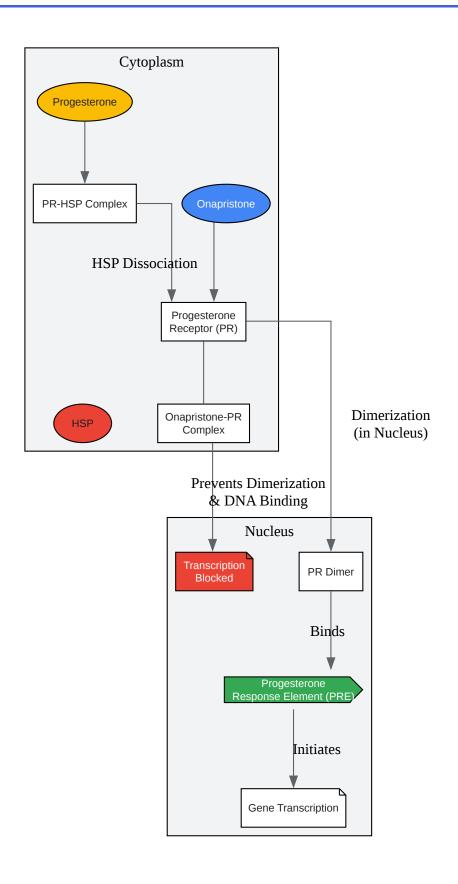
Progesterone Receptor Signaling Pathways

Progesterone signaling is multifaceted, involving both classical genomic and non-classical rapid signaling pathways. Onapristone's primary mechanism of action is through the inhibition of the classical genomic pathway.

Classical (Genomic) Signaling Pathway

The classical pathway involves the progesterone receptor acting as a ligand-activated transcription factor.





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Classical Progesterone Receptor Signaling and Onapristone Inhibition.



Non-Classical (Non-Genomic) Signaling

Progesterone can also elicit rapid cellular responses through membrane-bound progesterone receptors (mPRs) and interactions with cytoplasmic signaling cascades. These pathways can influence cell proliferation and survival. While Onapristone's primary target is the nuclear PR, the downstream consequences of blocking the genomic pathway can indirectly influence these non-classical pathways.

Quantitative Data

While specific Ki and IC50 values for Onapristone are not consistently reported in the reviewed public-domain literature, its potent antagonistic activity has been demonstrated in various preclinical and clinical studies.

Preclinical Data

- In Vitro: Onapristone acts as a pure progesterone antagonist in vitro.[1]
- In Vivo: In a DMBA-induced mammary tumor model in rats, Onapristone showed a growth-inhibitory effect at a dose of 5 mg/kg.[1] In bonnet monkeys, low-dose Onapristone treatment prevented pregnancy, primarily by retarding endometrial development and inhibiting endometrial receptivity.[3]

Clinical Pharmacokinetics and Efficacy

An extended-release (ER) formulation of Onapristone was developed to mitigate liver function abnormalities observed with the immediate-release formulation.[4]



Study Phase	Cancer Type	Dosage	Key Findings	Reference
Phase I	PR-expressing cancers (endometrial, ovarian, breast)	10, 20, 30, 40, 50 mg BID (ER)	Recommended Phase 2 Dose (RP2D): 50 mg ER BID. Clinical benefit (CR+PR+SD ≥24 weeks) was observed in 9 out of 52 patients.	[2]
Phase II	Hormone therapy-naïve breast cancer	100 mg/day (IR)	Overall tumor remission rate of 67% (10 partial responses and 2 stable disease out of 18 patients).	[5]
Phase II	Tamoxifen- resistant breast cancer	Not Specified	Clinical benefit rate of 49%.	[2]
Phase II Basket Trial	Recurrent granulosa cell tumor, low-grade serous ovarian cancer, endometrioid endometrial cancer	50 mg BID (ER)	No objective responses were observed. For granulosa cell tumors, the clinical benefit rate was 35.7%.	[1]

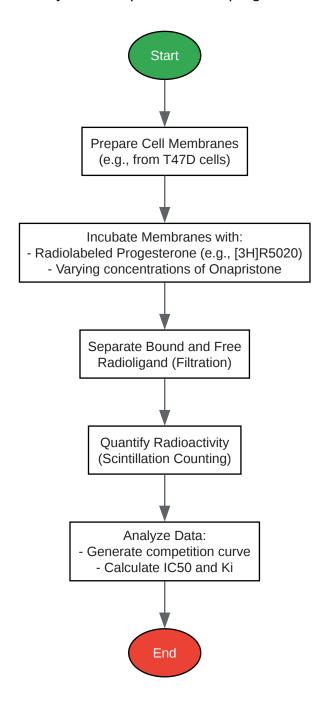
Experimental Protocols

Detailed protocols for the characterization of SPRMs like Onapristone are crucial for reproducible research. Below are representative methodologies for key in vitro and in vivo assays.



In Vitro Assays

This assay determines the affinity of a compound for the progesterone receptor.



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Workflow for a Progesterone Receptor Competitive Binding Assay.

Detailed Methodology:



• Cell Culture and Membrane Preparation:

- Culture T47D human breast cancer cells, which are known to express high levels of progesterone receptor.
- Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

Binding Assay:

- In a multi-well plate, add a fixed concentration of radiolabeled progesterone agonist (e.g., [3H]promegestone/R5020) to each well.
- Add increasing concentrations of unlabeled Onapristone to the wells.
- Add the prepared cell membranes to initiate the binding reaction.
- Incubate the plate to allow the binding to reach equilibrium.

Separation and Quantification:

- Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

- Plot the percentage of specific binding of the radioligand against the concentration of Onapristone.
- Determine the IC50 value (the concentration of Onapristone that inhibits 50% of the specific binding of the radioligand).



• Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the antagonistic effect of a compound on progesteroneinduced gene expression in a cellular context.

Detailed Methodology:

- Cell Culture and Treatment:
 - Plate T47D cells in a multi-well plate and allow them to adhere.
 - Treat the cells with a fixed concentration of a progesterone agonist (e.g., R5020) to induce alkaline phosphatase expression.
 - Concurrently, treat the cells with increasing concentrations of Onapristone. Include appropriate controls (vehicle, agonist alone).
 - Incubate the cells for a period sufficient to allow for gene expression and protein synthesis (e.g., 48-72 hours).
- Alkaline Phosphatase Assay:
 - Wash the cells to remove the treatment media.
 - Lyse the cells to release the intracellular contents, including alkaline phosphatase.
 - Add a substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) to the cell lysates.
 - Incubate to allow the enzyme to convert the substrate into a colored product (pnitrophenol).
 - Measure the absorbance of the colored product using a spectrophotometer.
- Data Analysis:
 - Normalize the alkaline phosphatase activity to the total protein concentration in each sample.



- Plot the percentage of inhibition of progesterone-induced alkaline phosphatase activity against the concentration of Onapristone.
- Determine the IC50 value, representing the concentration of Onapristone that inhibits 50% of the progesterone-induced enzyme activity.

In Vivo Assay

This in vivo assay evaluates the impact of an SPRM on the morphology and proliferation of the endometrium.

Detailed Methodology:

- · Animal Model and Treatment:
 - Use ovariectomized female rats to eliminate endogenous hormonal fluctuations.
 - Prime the animals with estrogen to induce endometrial proliferation and progesterone receptor expression.
 - Treat the animals with progesterone to induce a secretory endometrium.
 - Administer different doses of Onapristone or vehicle to respective treatment groups.
- Tissue Collection and Processing:
 - At the end of the treatment period, euthanize the animals and collect the uterine horns.
 - Fix the uterine tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
 - Process the fixed tissue and embed in paraffin.
 - Section the paraffin blocks and mount the sections on microscope slides.
- Histological and Immunohistochemical Analysis:
 - Stain the tissue sections with hematoxylin and eosin (H&E) to assess the general morphology of the endometrium, including glandular and stromal characteristics.



- Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) to quantify the anti-proliferative effects of Onapristone.
- Analyze the stained sections under a microscope and score the histological changes and quantify the proliferation index.

Conclusion

Onapristone is a potent, pure progesterone receptor antagonist with a well-defined mechanism of action. Its ability to completely block progesterone-mediated gene transcription has made it a subject of interest for the treatment of hormone-dependent diseases. While early development was halted due to concerns about hepatotoxicity, the development of an extended-release formulation has renewed interest in its clinical potential. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Onapristone and other selective progesterone receptor modulators. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various clinical settings.

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